molecular formula C15H12N2O3 B063329 5-Benzyloxy-1H-indazole-3-carboxylic acid CAS No. 177941-16-1

5-Benzyloxy-1H-indazole-3-carboxylic acid

Cat. No.: B063329
CAS No.: 177941-16-1
M. Wt: 268.27 g/mol
InChI Key: NQAATCGJMPDXHK-UHFFFAOYSA-N
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Description

5-Benzyloxy-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of indazole, a bicyclic heterocycle that is of significant interest in medicinal chemistry due to its diverse biological activities .

Preparation Methods

The synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid typically involves the reaction of 5-hydroxy-1H-indazole-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Benzyloxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Benzyloxy-1H-indazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyloxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Benzyloxy-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:

Biological Activity

5-Benzyloxy-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features an indazole core with a benzyloxy substituent at the 5-position and a carboxylic acid group at the 3-position. The synthesis typically involves the reaction of 5-hydroxy-1H-indazole-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate, conducted in a solvent like dimethylformamide at elevated temperatures.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in critical biochemical pathways, contributing to its anti-inflammatory and anticancer properties.
  • Receptor Modulation : The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in neuroprotection and cognitive enhancement .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell LineGI50 (µM)
MDA-MB-231 (Breast)26.6 ± 1.4
A498 (Renal)22.3 ± 1.5
SJSA-1 (Osteosarcoma)25.0 ± 0.8

These results highlight its potential as a therapeutic agent against multiple cancer types .

Anti-inflammatory Effects

The compound has been recognized for its anti-inflammatory properties, which are essential for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation at the cellular level.

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various pathogens. Studies have shown it can inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Spermatogenesis : A study on related indazole derivatives indicated significant antispermatogenic activity, suggesting potential applications in male contraceptive development .
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound can protect neuronal cells from apoptosis, providing insights into their use in neurodegenerative diseases .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound reveal favorable absorption and metabolism profiles, which are crucial for its efficacy as a therapeutic agent .

Properties

IUPAC Name

5-phenylmethoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAATCGJMPDXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626548
Record name 5-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177941-16-1
Record name 5-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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